Carmegliptin dihydrochloride is a potent and long-acting inhibitor of dipeptidyl peptidase IV, primarily investigated for the treatment of Type 2 diabetes mellitus. It is classified as a small molecule and is categorized under investigational drugs. The compound's chemical formula is , with a molecular weight of approximately 450.38 g/mol, and it has been assigned the DrugBank accession number DB12268 .
The synthesis of carmegliptin involves several key steps that utilize advanced organic chemistry techniques. One prominent method includes the use of asymmetric hydrogenation catalyzed by ruthenium, followed by a Hofmann rearrangement to achieve the desired structural configuration .
Carmegliptin dihydrochloride features a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.
The three-dimensional structure of carmegliptin can be analyzed using X-ray crystallography data available from various databases .
Carmegliptin participates in various chemical reactions that are essential for its synthesis and functionality as a dipeptidyl peptidase IV inhibitor.
Carmegliptin exerts its pharmacological effects primarily through inhibition of dipeptidyl peptidase IV. This enzyme plays a significant role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.
Studies have demonstrated that carmegliptin provides a long-lasting effect on blood glucose control in animal models .
Understanding the physical and chemical properties of carmegliptin dihydrochloride is crucial for its application in pharmaceuticals.
These properties suggest good bioavailability while adhering to Lipinski's Rule of Five .
Carmegliptin dihydrochloride is primarily investigated for its therapeutic potential in managing Type 2 diabetes mellitus by controlling blood sugar levels through its action as a dipeptidyl peptidase IV inhibitor.
Carmegliptin (RO-4876904) emerged from a systematic effort to develop long-acting dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes management. Its discovery leveraged structure-based drug design (SBDD) principles centered on the aminobenzo[a]quinolizine scaffold, optimized for sustained target engagement. Researchers identified this core structure through iterative virtual screening and molecular docking against the DPP-IV active site, prioritizing compounds with enhanced hydrophobic interactions in the S2-extended subsite (Phe357, Arg358) and catalytic residue stabilization (Ser630, His740) [1] [8]. X-ray crystallography of the inhibitor-enzyme complex (PDB ID: 3C45) confirmed a unique binding mode where the non-aromatic substituents occupy the S1 specificity pocket, inducing conformational changes that prolong dissociation kinetics. Early efficacy studies in hyperglycemic mouse models demonstrated dose-dependent reductions in hepatic glucose production and HbA1c levels (≥45% vs. controls), validating the rational design approach [1] [3].
Table 1: Key Biochemical Properties of Carmegliptin
Property | Value | Measurement Context |
---|---|---|
DPP-IV IC₅₀ | 16–18 nM | Recombinant human enzyme assay |
Plasma half-life (mice) | >12 hours | Pharmacokinetic profiling |
Binding affinity (Kd) | 9.2 nM | Isothermal titration calorimetry |
The pharmacophore of carmegliptin features three critical domains:
Strategic replacement of aromatic substituents in early analogs (e.g., quinoline derivatives) with non-aromatic groups reduced molecular weight by 18% while improving membrane permeability (LogP = 1.9 vs. 2.7 in predecessors). This shift minimized off-target interactions with hepatic transporters while retaining sub-100 nM potency. Computational models revealed the trifluoroethyl "tail" enhanced residence time by 3-fold through induced-fit stabilization of Tyr547 [1] [6].
Structure-activity relationship (SAR) studies revealed profound sensitivity to steric and electronic effects in the S1 pocket:
Table 2: SAR of S1 Pocket Substituents in Carmegliptin Analogs
Substituent (R-group) | DPP-IV IC₅₀ (nM) | Selectivity vs. DPP9 | Lipophilicity (cLogP) |
---|---|---|---|
Cyclopropylmethyl | 18 ± 2 | >1,000× | 1.91 |
n-Butyl | 152 ± 18 | 120× | 2.37 |
Phenyl | 67 ± 9 | 85× | 2.88 |
Trifluoroethyl | 24 ± 3 | >2,500× | 1.85 |
Carmegliptin exhibits exceptional selectivity (>20,000-fold) for DPP-IV over DPP8/9 isoforms, attributed to:
Biochemical assays using DPP8/9-overexpressing HEK293 cells confirmed <50% inhibition at 10 μM concentrations, contrasting with near-complete DPP-IV blockade at 100 nM. Molecular dynamics simulations revealed carmegliptin's inability to access the catalytic triad in DPP9 due to Tyr331 side chain occlusion (distance >5.2 Å vs. 3.1 Å in DPP-IV). This selectivity profile minimizes risks of inflammatory responses linked to DPP8/9 inhibition, such as T-cell cytotoxicity and NLRP1-mediated pyroptosis [2] [4] [8].
Table 3: Isoform Selectivity Profile of Carmegliptin
Enzyme | IC₅₀ (μM) | Selectivity Ratio (vs. DPP-IV) | Key Residue Differences |
---|---|---|---|
DPP-IV | 0.018 | 1 | Glu205, Tyr547, Tyr666 |
DPP8 | >100 | >5,500× | Tyr228, Arg125, Phe298 |
DPP9 | >100 | >5,500× | Val229, Arg125, Tyr331 (gating) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7